Phényldiéthoxysilane

Vue d'ensemble

Description

It is a transparent liquid with a molecular weight of 196.32 g/mol and a density of 0.953 g/cm³ . This compound is primarily used in the synthesis of various organosilicon materials and has applications in multiple scientific fields.

Applications De Recherche Scientifique

Phenyldiethoxysilane has a wide range of applications in scientific research and industry:

Materials Science: It is used as a precursor in the synthesis of organosilicon polymers and ceramics.

Organic Synthesis: Phenyldiethoxysilane is employed in the synthesis of functionalized silanes and siloxanes, which are used as intermediates in organic reactions.

Surface Chemistry: It is used as a coupling agent to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, and chemical resistance.

Biomedical Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in biocompatible materials.

Méthodes De Préparation

Phenyldiethoxysilane can be synthesized through several methods, including the reaction of phenyltrichlorosilane with ethanol. The general reaction involves the substitution of chlorine atoms with ethoxy groups:

PhSiCl3+2EtOH→PhSi(OEt)2+2HCl

In industrial settings, the preparation of phenyldiethoxysilane often involves the use of a catalyst to enhance the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Phenyldiethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. Some of the common reactions are:

-

Hydrolysis: : In the presence of water, phenyldiethoxysilane hydrolyzes to form silanols and ethanol.

PhSi(OEt)2+2H2O→PhSi(OH)2+2EtOH

-

Condensation: : The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

2PhSi(OH)2→PhSi-O-SiPh+2H2O

-

Polymerization: : Phenyldiethoxysilane can polymerize to form polyorganosiloxanes, which are used in various industrial applications .

Mécanisme D'action

The mechanism of action of phenyldiethoxysilane primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. These reactions enable the compound to act as a cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into. The molecular targets and pathways involved include the formation of siloxane networks and the modification of surface properties .

Comparaison Avec Des Composés Similaires

Phenyldiethoxysilane can be compared with other similar compounds such as phenyldimethoxysilane and phenyldi-n-propoxysilane. These compounds share similar chemical structures but differ in the alkoxy groups attached to the silicon atom:

Phenyldimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to differences in reactivity and hydrolysis rates.

Phenyldi-n-propoxysilane: Contains n-propoxy groups, which affect its solubility and polymerization behavior.

Phenyldiethoxysilane is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in materials science and organic synthesis.

Activité Biologique

Phenyldiethoxysilane (PDES) is an organosilicon compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of PDES, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

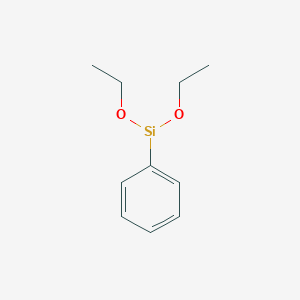

Phenyldiethoxysilane is characterized by a phenyl group attached to a silicon atom, which is further bonded to two ethoxy groups. This structure contributes to its unique properties, such as hydrophobicity and thermal stability, making it suitable for various applications in materials science and biomedicine.

Mechanisms of Biological Activity

The biological activity of PDES can be attributed to several mechanisms:

- Antimicrobial Activity : PDES exhibits significant antimicrobial properties against various pathogens. Its silane structure enhances its interaction with microbial membranes, leading to cell lysis and death.

- Anticancer Properties : Studies have indicated that PDES may possess anticancer activity through induction of apoptosis in cancer cells. The phenyl group is believed to play a crucial role in this mechanism by stabilizing reactive intermediates that can initiate cell death pathways.

- Biofilm Inhibition : PDES has shown potential in inhibiting biofilm formation, which is critical in preventing chronic infections associated with medical implants and devices.

Antimicrobial Effects

A study conducted by researchers demonstrated that PDES exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, revealing that PDES effectively inhibited bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Anticancer Activity

Research published in a prominent journal highlighted the anticancer effects of PDES on various cancer cell lines. The compound was tested against prostate cancer cells (PC3), showing a significant reduction in cell viability at concentrations above 25 µM.

- Mechanism of Action : The study suggested that PDES induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Biofilm Inhibition

In another investigation, PDES was evaluated for its ability to disrupt biofilm formation in Staphylococcus aureus. The results indicated a reduction in biofilm biomass by approximately 70% when treated with 200 µg/mL of PDES.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving the application of PDES-coated medical devices showed a significant reduction in infection rates compared to standard devices. The study reported a decrease in bacterial colonization by over 60%, demonstrating the practical application of PDES in clinical settings.

- Case Study on Cancer Treatment : In vitro studies using PDES on human cancer cell lines revealed promising results, with one study reporting a 50% reduction in tumor growth after 48 hours of treatment. Further investigations are needed to explore the potential for clinical applications.

Propriétés

InChI |

InChI=1S/C10H15O2Si/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODAWKLCLUZBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557905 | |

| Record name | Diethoxy(phenyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17872-93-4 | |

| Record name | Diethoxy(phenyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.